molecular formula C6H5BrN2O B12972785 2-Bromo-1-(pyridazin-4-yl)ethanone CAS No. 1211541-01-3

2-Bromo-1-(pyridazin-4-yl)ethanone

Cat. No.: B12972785
CAS No.: 1211541-01-3
M. Wt: 201.02 g/mol
InChI Key: RTSIVSRCDLXBMQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyridazin-4-yl)ethanone is an organic compound with the molecular formula C6H5BrN2O It is a brominated derivative of ethanone, featuring a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(pyridazin-4-yl)ethanone typically involves the bromination of 1-(pyridazin-4-yl)ethanone. One common method includes the reaction of 1-(pyridazin-4-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(pyridazin-4-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of alcohols from the reduction of the carbonyl group.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(pyridazin-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological processes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(pyridazin-4-yl)ethanone depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the carbonyl group can participate in different types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(pyridin-4-yl)ethanone: Similar structure but with a pyridine ring instead of a pyridazine ring.

    2-Bromo-1-(pyrimidin-4-yl)ethanone: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    2-Bromo-1-(pyrazin-4-yl)ethanone: Similar structure but with a pyrazine ring instead of a pyridazine ring.

Uniqueness

2-Bromo-1-(pyridazin-4-yl)ethanone is unique due to the presence of the pyridazine ring, which can impart different chemical and biological properties compared to its analogs with pyridine, pyrimidine, or pyrazine rings. The specific arrangement of nitrogen atoms in the pyridazine ring can influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

1211541-01-3

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

2-bromo-1-pyridazin-4-ylethanone

InChI

InChI=1S/C6H5BrN2O/c7-3-6(10)5-1-2-8-9-4-5/h1-2,4H,3H2

InChI Key

RTSIVSRCDLXBMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C(=O)CBr

Origin of Product

United States

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